1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one
Description
This compound features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 1,3,4-oxadiazole heterocycle, a piperidine ring, and a 3-methylbutan-1-one moiety. The methylenedioxy group is commonly associated with enhanced bioavailability and receptor binding in pharmaceuticals . The 1,3,4-oxadiazole ring is notable for its electron-withdrawing properties and metabolic stability, while the piperidine and ketone groups may influence solubility and pharmacokinetics.
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-12(2)8-17(23)22-7-3-4-14(10-22)19-21-20-18(26-19)13-5-6-15-16(9-13)25-11-24-15/h5-6,9,12,14H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTOJKZLKZSEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]dioxole-5-carbohydrazide
The benzo[d]dioxole moiety is synthesized via condensation of 1,2-catechol derivatives with dihalomethanes. As demonstrated in deuterated analogues, non-deuterated benzo[d]dioxole-5-carboxylic acid is obtained by reacting 3,4-dihydroxybenzoic acid with dichloromethane in a polar aprotic solvent such as N-methylpyrrolidinone (NMP) at 80–100°C. The carboxylic acid is subsequently converted to its methyl ester using thionyl chloride and methanol, followed by treatment with hydrazine hydrate to yield benzo[d]dioxole-5-carbohydrazide.
Key Data:
- Yield: 78–85% (esterification and hydrazide formation).
- Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 9.85 (s, 1H, NH), 7.45 (d, J = 8.2 Hz, 1H), 6.95 (d, J = 8.2 Hz, 1H), 6.05 (s, 2H, OCH2O).
Formation of 5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazole-2-thiol
The carbohydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring. Using a modified protocol from pyrrolo[3,4-d]pyridazinone derivatives, benzo[d]dioxole-5-carbohydrazide is treated with carbon disulfide (CS2) in alkaline ethanol (KOH, 70°C, 6 h), yielding 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazole-2-thiol.
Reaction Conditions:
Spectroscopic Confirmation:
Functionalization of Piperidine at the 3-Position
The piperidine ring is introduced via S-alkylation of the oxadiazole-thiol intermediate. In a method analogous to COX-2 inhibitor syntheses, 3-(chloromethyl)piperidine is reacted with 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazole-2-thiol in ethanol using sodium ethoxide as a base. The reaction proceeds at reflux (78°C, 12 h), yielding 3-(5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine.
Optimization Notes:
- Base: Sodium ethoxide (prevents HCl-mediated side reactions).
- Yield: 65–70%.
- Purification: Crystallization from ethanol/water.
Acylation with 3-Methylbutanoyl Chloride
The final step involves acylation of the piperidine nitrogen. Following protocols for analogous ketones, 3-methylbutanoyl chloride is added dropwise to a solution of 3-(5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is stirred at 0–5°C for 2 h, followed by room temperature for 12 h.
Reaction Parameters:
Characterization Data:
- $$ ^1H $$ NMR (CDCl3): δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.15–2.30 (m, 1H, CH(CH3)2), 3.45–3.70 (m, 4H, piperidine-H), 5.95 (s, 2H, OCH2O), 6.80–7.10 (m, 3H, aromatic-H).
- HRMS (ESI): m/z 358.1862 [M+H]+ (calc. 358.1865).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Oxadiazole Stability: The 1,3,4-oxadiazole ring is sensitive to strong acids/bases. Reactions must be conducted under mild pH conditions.
- Regioselectivity: S-alkylation over N-alkylation is ensured by using thiolate intermediates.
- Purification: Column chromatography or recrystallization from ethanol/hexane mixtures improves purity (>98%).
Chemical Reactions Analysis
Types of Reactions: 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as neurotransmission or cell proliferation.
Pathways Involved: It may modulate signaling pathways related to inflammation, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table summarizes critical data for comparison:
Structural and Functional Analysis
Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core (electron-deficient) contrasts with dihydropyrazole (electron-rich) in compounds 6c, 6f, and 4c . Herbicidal oxadiazoles (e.g., oxadiazon ) lack the benzodioxol group, emphasizing the role of aromatic substituents in determining bioactivity.
Substituent Effects: Piperidine Modifications: Hydroxypiperidine derivatives (6c, 4c) exhibit higher yields (80–95%) and antibacterial activity, possibly due to improved hydrogen-bonding interactions with bacterial targets . In contrast, pyrrolidinone (6f) has a lower yield (65%) but a solid-state structure (mp 114°C), suggesting stronger intermolecular forces .
Bioactivity Trends :
- Antibacterial activity is prevalent in dihydropyrazole and oxadiazole derivatives with polar substituents (e.g., hydroxyl groups) .
- Ilepcimide (Ev9), a cinnamoyl-piperidine analog, historically targeted CNS disorders, highlighting how core structure dictates therapeutic application despite shared benzodioxol groups .
Research Implications and Limitations
- Data Gaps : Physical properties (e.g., melting point, solubility) and explicit bioactivity data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.
- Contradictions : While oxadiazoles in Ev6 are herbicidal, similar cores in Ev1-3 and Ev7 show antibacterial effects, underscoring the critical role of substituents in defining biological targets.
Biological Activity
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound notable for its potential biological activities, particularly in the context of cancer research. This compound features a benzodioxole moiety linked to a piperidine and an oxadiazole structure, which collectively contribute to its pharmacological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. The following table summarizes findings from various studies regarding its biological effects:
The biological activity of this compound primarily revolves around its ability to induce apoptosis and cause cell cycle arrest in cancer cells. The proposed mechanisms include:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase, preventing DNA replication and leading to increased cell death.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics with a moderate half-life, indicating potential for therapeutic use. However, detailed pharmacokinetic profiles remain to be fully elucidated in clinical settings.
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds in preclinical models:
- Study on Prostate Cancer : In vivo studies demonstrated that derivatives of this compound significantly reduced tumor growth in LNCaP xenograft models, suggesting its potential as a therapeutic agent against prostate cancer .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound leads to increased levels of caspase activation in treated cancer cells, confirming its role in promoting apoptosis .
Q & A
Q. How can researchers optimize the synthetic yield of 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the benzo[d][1,3]dioxole core, coupling with piperidine derivatives using palladium catalysts, and final acylation. Key factors include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve reaction efficiency .
- Catalyst optimization : Triethylamine or palladium-based catalysts enhance coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization and coupling steps .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, confirming functional groups (e.g., oxadiazole at δ 8.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₂N₂O₄) with <2 ppm error .
- X-ray crystallography : Resolves 3D conformation and piperidine ring puckering .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : In silico approaches include:
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). Focus on the oxadiazole and piperidine moieties as key interaction sites .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
- Quantum mechanical calculations : Density functional theory (DFT) evaluates electronic properties of the benzo[d][1,3]dioxole ring for π-π stacking .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer : Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 or HeLa) and incubation times .
- Orthogonal assays : Validate results with fluorescence-based and radiometric assays .
- Metabolic stability testing : Rule out off-target effects using liver microsome models .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : SAR studies should systematically modify functional groups:
- Oxadiazole replacement : Substitute with 1,2,4-thiadiazole to assess heterocycle impact on potency .
- Piperidine ring modifications : Introduce methyl or fluoro substituents to alter steric/electronic profiles .
- Bioisosteric replacement : Replace benzo[d][1,3]dioxole with indole or benzofuran to evaluate pharmacokinetics .
- In vitro testing : Compare IC₅₀ values across modified analogs using dose-response curves .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s anticancer potential?
- Methodological Answer : Prioritize assays aligned with mechanistic hypotheses:
- Apoptosis assays : Caspase-3/7 activation via luminescence .
- Cell cycle analysis : Flow cytometry with propidium iodide staining .
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PI3K) .
Q. How can researchers resolve challenges in synthesizing stereoisomers of the compound?
- Methodological Answer : For enantioselective synthesis:
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric coupling .
- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers .
- Circular dichroism (CD) : Confirms absolute configuration post-synthesis .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in biological studies?
- Methodological Answer : Use nonlinear regression models:
- Four-parameter logistic (4PL) curve : Fits IC₅₀, Hill slope, and efficacy .
- Bootstrapping : Generates 95% confidence intervals for IC₅₀ values .
- ANOVA with post-hoc tests : Identifies significant differences between analogs .
Notes for Rigorous Research
- Validate computational models : Cross-check docking results with experimental mutagenesis data .
- Document synthetic protocols : Include detailed reaction logs (temperature, solvent ratios) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
